(4-Methoxyoxan-4-yl)methanesulfonamide is a chemical compound with the molecular formula and a molecular weight of approximately 195.25 g/mol. This compound belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide functional group (). Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics and in the treatment of various diseases.
The compound can be synthesized from commercially available precursors and is often referenced in scientific literature and patent filings, indicating its relevance in research and potential therapeutic applications. Its chemical structure can be found in databases such as PubChem, where it is listed under various identifiers and classifications .
(4-Methoxyoxan-4-yl)methanesulfonamide falls under the category of organic compounds, specifically sulfonamides. It is classified based on its functional groups and molecular structure, which includes a methanesulfonamide group attached to a methoxy-substituted oxane ring.
The synthesis of (4-Methoxyoxan-4-yl)methanesulfonamide can be achieved through several methods, primarily involving the reaction of methanesulfonyl chloride with 4-methoxyoxan-4-ol. This reaction typically requires an organic solvent such as dichloromethane or dimethylformamide and may involve the use of a base to facilitate the reaction.
The molecular structure of (4-Methoxyoxan-4-yl)methanesulfonamide consists of a methoxy group attached to an oxane ring, with a methanesulfonamide functional group. The oxane ring provides a cyclic structure that may influence the compound's biological activity.
(4-Methoxyoxan-4-yl)methanesulfonamide can undergo various chemical reactions typical for sulfonamides, including:
These reactions are significant for modifying the compound's properties or for synthesizing derivatives that may have enhanced biological activity.
Research indicates that sulfonamides compete with para-aminobenzoic acid (PABA), thereby disrupting folate metabolism in bacteria, leading to bacteriostatic effects.
(4-Methoxyoxan-4-yl)methanesulfonamide has potential applications in:
This compound's unique structure and properties make it a candidate for further research into its biological activities and potential therapeutic uses.
Sulfonamides represent one of medicinal chemistry's most transformative discoveries, originating with Gerhard Domagk's 1932 identification of Prontosil (a sulfonamide-containing azo dye) as the first synthetic antibacterial agent [1] [6]. The active metabolite sulfanilamide (4-aminobenzenesulfonamide) became the foundational scaffold for antibacterial sulfonamides, which competitively inhibit bacterial dihydropteroate synthase (DHPS) in the folate biosynthesis pathway [1] [10]. This breakthrough catalyzed the development of over 15,000 sulfonamide derivatives, expanding far beyond their initial anti-infective applications [9].
Table 1: Evolution of Key Sulfonamide Therapeutics
Era | Therapeutic Class | Representative Agents | Clinical Impact |
---|---|---|---|
1930s-1940s | Antibacterial | Sulfadiazine, Sulfamethoxazole | First systemic antibacterials; reduced mortality in pneumonia/UTIs |
1950s | Antidiabetics | Tolbutamide, Chlorpropamide | Pioneered oral hypoglycemic therapy for type 2 diabetes |
1960s | Diuretics | Furosemide, Hydrochlorothiazide | Revolutionized hypertension/congestive heart failure management |
1990s-Present | Targeted Agents | Celecoxib (COX-2), Dorzolamide (CA inhibitor) | Validated sulfonamides in enzyme-specific inhibition |
The structural diversification of sulfonamides enabled this pharmacological expansion. Crucially, non-antibacterial sulfonamides lack the N4 aromatic amine group responsible for hypersensitivity reactions associated with classic "sulfa drugs" [1] [9]. Modern derivatives exploit the sulfonamide group’s (–SO₂NH₂) versatile hydrogen-bonding capacity and acidity (pKa ~10) to target diverse enzymes and receptors beyond DHPS [4] [6].
The 4-methoxyoxane (4-methoxytetrahydropyran) moiety introduces critical three-dimensional structural features that enhance drug-receptor interactions:
Table 2: Stereoelectronic Properties of Key Moieties in "(4-Methoxyoxan-4-yl)methanesulfonamide"
Molecular Fragment | Key Properties | Role in Pharmacophore |
---|---|---|
Methanesulfonamide (–CH₂SO₂NH₂) | pKa ~10; planar geometry | H-bond donor/acceptor; anchors to enzyme active sites |
4-Methoxyoxane | σ-hole donor (O-CH₃); dipole moment ~1.5 D | Controls spatial orientation; modulates electron density |
C4-quaternary center | Steric hindrance | Prevents ring flip; enforces specific conformation |
In enzyme inhibition, these properties enable precise interactions. For instance, in carbonic anhydrase inhibitors (e.g., acetazolamide), sulfonamide coordination to the catalytic zinc ion is optimized by adjacent hydrophobic pockets that accommodate alicyclic rings [4] [9]. The 4-methoxyoxane moiety’s balanced lipophilicity (predicted logP ≈0.5–1.2) enhances membrane permeability without compromising solubility, addressing a key limitation of earlier sulfonamide drugs [8].
"(4-Methoxyoxan-4-yl)methanesulfonamide" (systematic IUPAC name) represents a strategic fusion of two pharmacophoric elements with complementary bioactivities:
This hybrid structure addresses two pharmacological challenges:
Table 3: Target Prediction for "(4-Methoxyoxan-4-yl)methanesulfonamide"
Therapeutic Area | Potential Targets | Structural Rationale |
---|---|---|
Antimicrobial | β-Carbonic anhydrases (MtCA, PfCA) | Sulfonamide-Zn²⁺ coordination; hydrophobic tunnel fit |
Anticancer | Lysosomal enzymes, CA XII/IX | pH-dependent membrane permeation; hypoxic tumor targeting |
Neuroinflammation | Microglial carbonic anhydrases | Blood-brain barrier penetration via logP/logS balance |
Emerging evidence supports its utility: Hybrid sulfonamides containing saturated heterocycles (e.g., VR23, a 4-aminoquinoline-sulfonamide conjugate) exhibit 17.6-fold selectivity for cancer versus normal cells by inducing centrosomal clustering and lysosomal stress [8]. The 4-methoxyoxane moiety in "(4-Methoxyoxan-4-yl)methanesulfonamide" may similarly exploit lysosomotropism—accumulating in acidic organelles to disrupt proteolysis or trigger apoptosis [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: